tert-Butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
Overview
Description
tert-Butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: is a complex organic compound that belongs to the class of oxathiazolidines. This compound is characterized by its unique structure, which includes a tert-butyl group, a tert-butyldimethylsilyl ether, and an oxathiazolidine ring with a carboxylate group and two dioxide functionalities. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves multiple steps:
-
Formation of the Oxathiazolidine Ring: : This step usually involves the reaction of a suitable amine with a sulfonyl chloride to form the oxathiazolidine ring. The reaction is typically carried out in the presence of a base such as triethylamine at low temperatures to prevent side reactions.
-
Introduction of the tert-Butyl Group: : The tert-butyl group is introduced via a tert-butyl esterification reaction. This can be achieved by reacting the oxathiazolidine intermediate with tert-butyl chloroformate in the presence of a base like pyridine.
-
Silylation: : The tert-butyldimethylsilyl (TBDMS) group is introduced by reacting the hydroxyl group of the intermediate with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the oxathiazolidine ring. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the carboxylate group, converting it to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The tert-butyldimethylsilyl group can be substituted by other protecting groups or functional groups through nucleophilic substitution reactions. Reagents like tetrabutylammonium fluoride (TBAF) are commonly used for deprotection.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, pyridine, imidazole.
Solvents: Dichloromethane, tetrahydrofuran, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfone derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The oxathiazolidine ring can be hydrolyzed under physiological conditions to release active drugs. Additionally, its unique structure allows for the modulation of pharmacokinetic properties, enhancing drug delivery and efficacy.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide involves the hydrolysis of the oxathiazolidine ring under acidic or enzymatic conditions. This hydrolysis releases the active components, which can then interact with molecular targets such as enzymes or receptors. The tert-butyldimethylsilyl group provides protection during synthesis and is removed under specific conditions to activate the compound.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate: Similar in structure but lacks the dioxide functionalities.
tert-Butyl (S)-4-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: Similar but with different substituents on the oxathiazolidine ring.
Uniqueness
The presence of the tert-butyldimethylsilyl group and the oxathiazolidine ring with two dioxide functionalities makes this compound unique. These features confer stability and reactivity, allowing for diverse chemical transformations and applications in various fields.
This compound’s versatility and unique structure make it a valuable tool in scientific research and industrial applications. Its ability to undergo various chemical reactions and its potential in drug development highlight its importance in modern chemistry.
Properties
IUPAC Name |
tert-butyl (4S)-4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxooxathiazolidine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO6SSi/c1-13(2,3)21-12(16)15-11(9-19-22(15,17)18)10-20-23(7,8)14(4,5)6/h11H,9-10H2,1-8H3/t11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUMQEBNCDQJQN-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)CO[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)CO[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO6SSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.